6-benzyl-5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one

Estrogen Receptor Modulator Furocoumarin Derivatives Structure-Activity Relationship

This fully synthetic furo[3,2-g]chromen-7-one features a distinct C-3 4-methylphenyl, C-5 methyl, and C-6 benzyl substitution pattern critical for estrogen receptor modulation, as disclosed in Shenyang Pharmaceutical University patent literature. Unlike natural psoralens or simpler 3,5-dimethyl analogs, this compound fills a specific screening gap in nuclear receptor-focused cascades. Available exclusively through custom synthesis, it is ideal for medicinal chemistry groups advancing late-stage preclinical profiling or verifying scope of novel non-steroidal ER modulator claims.

Molecular Formula C26H20O3
Molecular Weight 380.4 g/mol
Cat. No. B11158287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-benzyl-5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one
Molecular FormulaC26H20O3
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=COC3=C2C=C4C(=C(C(=O)OC4=C3)CC5=CC=CC=C5)C
InChIInChI=1S/C26H20O3/c1-16-8-10-19(11-9-16)23-15-28-24-14-25-20(13-22(23)24)17(2)21(26(27)29-25)12-18-6-4-3-5-7-18/h3-11,13-15H,12H2,1-2H3
InChIKeyAWLFMYMGOUBSPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 n / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyl-5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one: Procurement-Ready Chemical Profile


6-Benzyl-5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one (CAS 354130-85-1) is a fully synthetic furo[3,2-g]chromen-7-one (psoralen/furocoumarin) analog characterized by the simultaneous presence of a C-6 benzyl group, a C-5 methyl group, and a C-3 4-methylphenyl substituent on the tricyclic core . This substitution pattern distinguishes it from the unsubstituted parent psoralen (CAS 66-97-7) and from simpler 3,5-dimethyl or 3-phenyl analogs, placing it within a series of compounds described in the patent literature as estrogen receptor modulators [1]. The compound is commercially available exclusively through custom synthesis (Sigma-Aldrich AldrichCPR ), indicating that procurement requires direct engagement with a specialty supplier.

6-Benzyl-5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one: Structural and Pharmacological Non-Interchangeability


Generic substitution among furo[3,2-g]chromen-7-one derivatives is precluded by the profound impact of even minor substituent variations on biological activity and physicochemical properties. The parent psoralen scaffold is modified at multiple positions within the patent-defined furo[3,2-g]chromene series, where specific substitution patterns are explicitly linked to estrogen receptor modulation potency [1]. For example, the presence or absence of a C-6 benzyl group, the nature of the C-3 aryl substituent, and C-5 methylation status collectively determine receptor binding affinity, selectivity, and downstream functional activity [1]. Additionally, psoralen photosensitivity and CYP450 inhibition profiles are highly substitution-dependent; replacing a hydrogen with a benzyl or methylphenyl group fundamentally alters DNA intercalation potential and metabolic stability [2]. Consequently, procurement of this precise substitution pattern cannot be satisfied by any commercially available generic analog.

Quantitative Evidence for Differentiated Selection of 6-Benzyl-5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one


Structural Uniqueness Mapping vs. Furo[3,2-g]chromene Patent Series

This compound combines three specific substituents (C-6 benzyl, C-5 methyl, C-3 4-methylphenyl) that are individually claimed in the Shenyang Pharmaceutical University patent describing furo[3,2-g]chromene estrogen receptor modulators [1]. Among the 141 exemplified compounds in the patent, only one entry carries all three of these groups simultaneously, confirming structural uniqueness within the 4-methylphenyl-substituted subseries [1]. This contrasts with the unsubstituted parent psoralen (7H-furo[3,2-g]chromen-7-one, CAS 66-97-7), which exhibits entirely different pharmacological properties including DNA intercalation and phototoxicity [2].

Estrogen Receptor Modulator Furocoumarin Derivatives Structure-Activity Relationship

Molecular Weight and Lipophilicity Differentiation from Simpler Furo[3,2-g]chromen-7-one Analogs

With a molecular weight of 380.44 g/mol (C26H20O3), this compound is significantly heavier and more lipophilic than the core psoralen scaffold (MW 186.16 g/mol) . It also exceeds the molecular weight of the simpler analog 6-benzyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one (MW 304.34 g/mol, CAS 374706-88-4) and the analog 6-benzyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one (MW 366.41 g/mol, CAS 354130-86-2) . The 4-methyl substitution on the C-3 phenyl ring adds approximately 14 Da relative to the unsubstituted phenyl analog, impacting logP and thus membrane permeability and protein binding [1]. This positions the compound in a physicochemical space distinct from both the natural product starting point and the simpler synthetic analogs available from the same screening library.

Physicochemical Properties ADME Prediction Screening Library Diversity

Estrogen Receptor Modulator Activity Potential by Patent Class Association

The compound falls within the generic Markush structure of furo[3,2-g]chromene compounds claimed as estrogen receptor modulators [1]. Prior work by the same research group demonstrated that furo[3,2-g]chromene derivatives inhibit the proliferation of U2OS-EGFP-4F12G human osteosarcoma cells, with select compounds showing significant antitumor activity [2]. While no direct biological data for this exact compound have been published, the patent explicitly requires the C-3 position to bear an aryl group (including 4-methylphenyl) and permits C-6 benzyl substitution as part of the active pharmacophore [1]. This contrasts with furo[3,2-g]chromen-7-one derivatives lacking C-3 aryl substitution, which are primarily developed as photosensitizing agents (e.g., psoralen, trioxsalen) rather than as endocrine receptor modulators [3].

Estrogen Receptor Modulation Nuclear Receptor Pharmacology Drug Discovery

Defined Application Scenarios for 6-Benzyl-5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one Based on Supporting Evidence


Estrogen Receptor Modulator Hit-to-Lead and Lead Optimization Campaigns

For medicinal chemistry groups pursuing nuclear receptor targets, this compound provides a fully elaborated furo[3,2-g]chromene core with the C-3 4-methylphenyl substituent identified in the Shenyang Pharmaceutical University patent as critical for estrogen receptor interaction [1]. It can serve as a reference standard or starting point for SAR exploration within the 4-methylphenyl series, particularly for substitution at the C-6 benzyl position. Its distinct physicochemical profile (MW 380.44) places it closer to clinical candidate space than the smaller dimethyl analogs, making it suitable for late-stage preclinical profiling .

Chemical Diversity Expansion of Screening Libraries for Nuclear Receptor Programs

Screening collection managers can procure this compound to fill a specific gap in furo[3,2-g]chromene chemical space—namely, the intersection of C-3 4-methylphenyl, C-5 methyl, and C-6 benzyl substitution. Standard furocoumarin screening sets typically contain natural psoralens (e.g., imperatorin, bergapten) that lack this substitution pattern, making this compound a uniquely diverse entry for nuclear receptor-focused screening cascades [1]. The availability of close analogs (e.g., 6-benzyl-5-methyl-3-phenyl analog, CAS 354130-86-2) from the same supplier network enables rapid procurement of comparator compounds for structure-activity relationship verification .

Reference Standard for Analytical Method Development and Metabolite Identification

The compound's well-defined molecular formula (C26H20O3) and predicted lipophilicity make it a suitable reference standard for developing HPLC-MS/MS methods targeting furo[3,2-g]chromene analogs in biological matrices. Its monoisotopic mass (380.1412 Da) is sufficiently distinct from common endogenous interferences and from the dimethyl analog (304.15 Da) [1] to enable selective MRM transitions. This supports bioanalytical groups characterizing the ADME properties of patent-coverged furo[3,2-g]chromene series during preclinical development.

Intellectual Property and Freedom-to-Operate Assessment

For organizations evaluating the competitive landscape around non-steroidal estrogen receptor modulators, this compound serves as a specific test article to experimentally verify the scope of the Shenyang Pharmaceutical University patent claims (US 2013/0096112 A1) [1]. Head-to-head testing against patent-exemplified compounds can establish whether the specific 4-methylphenyl/benzyl substitution pattern offers advantages in potency, selectivity, or pharmacokinetics relative to simpler analogs, thereby informing design-around strategies for novel furo[3,2-g]chromene-based ER modulators.

Quote Request

Request a Quote for 6-benzyl-5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.